2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
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Overview
Description
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid is an organic compound that features both dichlorophenyl and trifluoroethyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichlorophenyl acetic acid and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Procedure: The 3,5-dichlorophenyl acetic acid is activated by the coupling agent, followed by the addition of 2,2,2-trifluoroethylamine to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions might target the dichlorophenyl group, leading to the formation of less chlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce less chlorinated derivatives.
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. The trifluoroethyl group could enhance its binding affinity or stability, while the dichlorophenyl group might contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dichlorophenyl)acetic acid: Lacks the trifluoroethyl group, potentially altering its biological activity.
2-(2,2,2-Trifluoroethyl)aminoacetic acid: Lacks the dichlorophenyl group, which might affect its chemical properties and applications.
Uniqueness
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid is unique due to the combination of both dichlorophenyl and trifluoroethyl groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8Cl2F3NO2 |
---|---|
Molecular Weight |
302.07 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid |
InChI |
InChI=1S/C10H8Cl2F3NO2/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15/h1-3,8,16H,4H2,(H,17,18) |
InChI Key |
UJRAVMPRKYCLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F |
Origin of Product |
United States |
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